molecular formula C12H7BrClFN2O B14904882 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide

Cat. No.: B14904882
M. Wt: 329.55 g/mol
InChI Key: YGBUNUCAKUVTJK-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide is a nicotinamide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 2-chloro-4-fluorophenyl substituent on the amide nitrogen. Its structure combines halogen atoms (Br, Cl, F) that influence electronic properties, solubility, and binding interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C12H7BrClFN2O

Molecular Weight

329.55 g/mol

IUPAC Name

5-bromo-N-(2-chloro-4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7BrClFN2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(15)4-10(11)14/h1-6H,(H,17,18)

InChI Key

YGBUNUCAKUVTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Fluorination: The incorporation of a fluorine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the nicotinamide and the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Selection of appropriate solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Use of catalysts: Such as palladium or copper catalysts to facilitate the reactions.

    Purification techniques: Including recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Structural Analogues and Substituent Effects

The following nicotinamide derivatives share structural similarities with the target compound, differing primarily in substituent groups on the phenyl ring or pyridine core:

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight Substituents (Pyridine/Phenyl) Key Functional Groups
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide C₁₂H₈BrClFN₂O 354.56 5-Br (pyridine); 2-Cl,4-F (phenyl) Halogens (Br, Cl, F), amide
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide C₁₃H₁₂BrN₃O₃S 370.22 5-Br (pyridine); 4-SO₂NHCH₃ (phenyl) Sulfonamide, Br
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide C₁₈H₁₆BrF₄N₃O₃ 486.24 5-Br, 6-pyrrolidinyl (pyridine); 3-F,4-OCF₃ (phenyl) Trifluoromethoxy, hydroxyl, Br
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 5-Br, 2-F (benzene); 2-OCH₃ (phenyl) Methoxy, Br, F

Notes:

  • The sulfonamide derivative (C₁₃H₁₂BrN₃O₃S) replaces halogens with a polar sulfonamide group, likely improving solubility but reducing lipophilicity .
  • The trifluoromethoxy-pyrrolidinyl analog (C₁₈H₁₆BrF₄N₃O₃) incorporates a trifluoromethoxy group and a pyrrolidine ring, which may enhance metabolic stability and target affinity .
  • The benzamide derivative (C₁₄H₁₁BrFNO₂) diverges structurally (benzamide vs. nicotinamide) but retains halogenated motifs, illustrating how core scaffold changes affect properties .

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